
4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine
Descripción general
Descripción
The compound “4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine” does not have a lot of information available. However, there are related compounds such as “3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” and “4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” which are known12. These compounds contain a phenyl group attached to boron with two hydroxyl groups12.
Synthesis Analysis
There is no specific synthesis analysis available for “4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine”. However, related compounds have been synthesized through various methods. For instance, one common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product3. Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation3.Molecular Structure Analysis
The molecular structure of “4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine” is not directly available. However, the related compound “4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” has a molecular weight of 276.522. The structure of this compound was confirmed using single crystal X-ray diffraction technique4.Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine”. However, related compounds like phenylboronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis5.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine” are not directly available. However, the related compound “4-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid” is a solid2.Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- 4-(4-methylphenoxy)benzylamine, a compound related to 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine, has been synthesized through etherification and reduction processes. This method offers advantages such as mild reaction conditions and good yield (Che Ming-ming, 2012).
Herbicide Detection in Water Samples :
- A sensitive method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water samples was developed. This method is important for monitoring environmental pollution and involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis (Nuhu et al., 2012).
Analgesic and Anti-inflammatory Activities :
- 2,5-Disubstituted 1,3,4-oxadiazole derivatives, synthesized from 4-chloro-m-cresol, exhibited significant analgesic and anti-inflammatory activities in rodent studies (Dewangan et al., 2015).
Bacterial Metabolism :
- Bacterial metabolism of 4-chloro-2-methylphenoxyacetate has been studied, revealing the formation of glyoxylate by side-chain cleavage in Pseudomonas sp. This research is crucial for understanding the biodegradation of environmental contaminants (Gamar & Gaunt, 1971).
Photocatalytic Transformation :
- The photocatalytic transformation of 4-chloro-2-methylphenoxyacetic acid on TiO2 was investigated, identifying key intermediates and assessing the efficiency of different TiO2 types. This study is relevant for environmental cleanup technologies (Zertal et al., 2004).
Environmental Impact Assessment :
- Research on the adsorption of 4-chloro-2-methylphenoxy acid (MCPA) on montmorillonite and its modifications provided insights into the environmental impact and potential remediation strategies for this herbicide (Santiago et al., 2016).
Safety And Hazards
The safety and hazards of “4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine” are not directly available. However, the related compound phenylboronic acid is a white powder and is commonly used in organic synthesis. It is considered very toxic to aquatic organisms5.
Direcciones Futuras
The future directions for “4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine” are not directly available. However, related compounds like phenylboronic acids are important to organic synthesis and continue to be studied for their potential applications5.
Propiedades
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZFEGUASMTPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



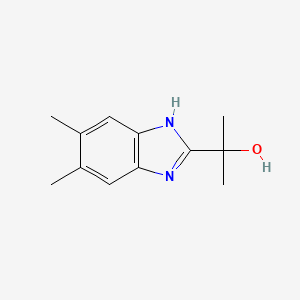
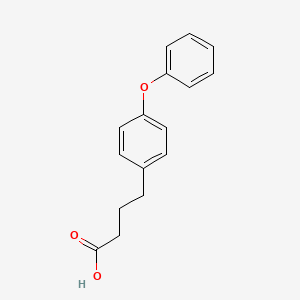
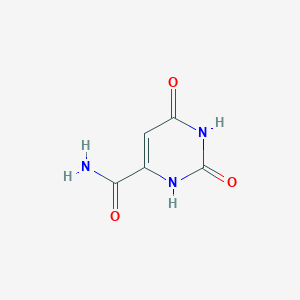
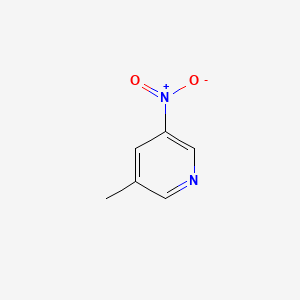

![2-[(Diethylamino)methyl]pyridin-3-ol](/img/structure/B1361631.png)
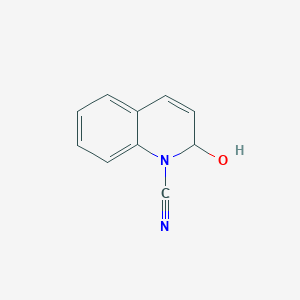
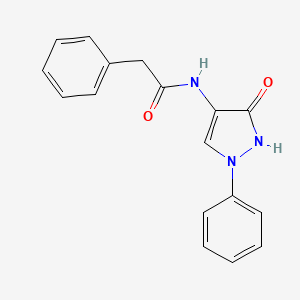
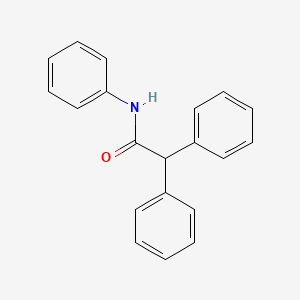
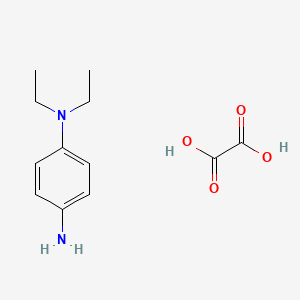
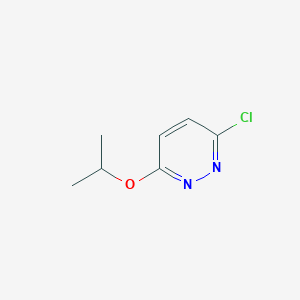
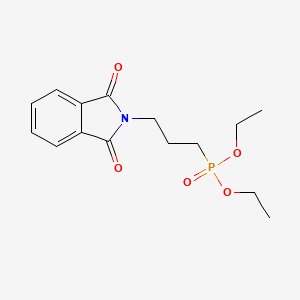
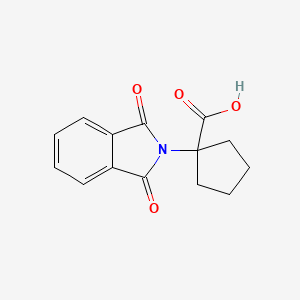
![3-[(3-Methoxypropyl)sulfamoyl]benzoic acid](/img/structure/B1361645.png)